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molecular formula C11H13NO B8769080 4-(4-Methoxyphenyl)butanenitrile CAS No. 72457-25-1

4-(4-Methoxyphenyl)butanenitrile

Cat. No. B8769080
M. Wt: 175.23 g/mol
InChI Key: QGCORZVATLGZQP-UHFFFAOYSA-N
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Patent
US04395410

Procedure details

Reduction of the butyronitrile by reaction with diborane gave 4-(4-methoxyphenyl)butylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])=[CH:5][CH:4]=1.B#B>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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